molecular formula C8H18N2O B7923301 2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol

2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol

Cat. No.: B7923301
M. Wt: 158.24 g/mol
InChI Key: OFYAICRMZYZPMU-QMMMGPOBSA-N
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Description

2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol is a chiral amino alcohol featuring a pyrrolidine ring substituted with a dimethylamino group at the 3-position and an ethanol moiety at the 1-position. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its stereochemical configuration (S-enantiomer) enhances its utility in asymmetric synthesis, where chirality influences target binding and metabolic stability . Notably, the compound has been discontinued by suppliers like CymitQuimica, likely due to challenges in synthesis, purification, or market demand shifts .

Properties

IUPAC Name

2-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-9(2)8-3-4-10(7-8)5-6-11/h8,11H,3-7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAICRMZYZPMU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol typically involves the reaction of (S)-3-dimethylaminopyrrolidine with ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:

    Step 1: Preparation of (S)-3-dimethylaminopyrrolidine.

    Step 2: Reaction with ethylene oxide in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Step 3: Purification of the product through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into various amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C8H18N2OC_8H_{18}N_2O and a molecular weight of 158.24 g/mol. Its structure features a pyrrolidine ring that is substituted with a dimethylamino group, contributing to its potential biological activities. The chirality of the compound is significant, as it can influence the pharmacodynamics and pharmacokinetics of the resulting drugs.

Drug Development

2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol has been explored as a potential pharmacological tool in various studies:

  • NAPE-PLD Inhibition : Research indicates that modifications of compounds similar to this compound can enhance inhibitory potency against N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid signaling pathways. Such inhibitors are crucial for studying endocannabinoid metabolism and related physiological processes .
  • Cancer Treatment : This compound has been evaluated in the context of cancer therapies, particularly as part of a library of compounds targeting epidermal growth factor receptor (EGFR) mutations. It has shown promise in enhancing water solubility and permeability, which are critical factors for drug efficacy .

Neurological Studies

The compound's structural features suggest potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier may be explored for developing treatments for conditions such as anxiety or depression, where modulation of neurotransmitter systems is required.

Chiral Building Block

Due to its chiral nature, this compound serves as an important building block in organic synthesis:

  • Synthesis of Pharmaceuticals : It can be utilized in synthesizing other chiral compounds that are essential for pharmaceutical applications. The presence of the dimethylamino group allows for further functionalization, making it versatile for creating complex molecules .

Reaction Mechanisms

Recent studies have highlighted the utility of similar dimethylamino compounds in various reaction mechanisms, including enamine formation and nucleophilic substitutions. These reactions can lead to diverse chemical entities with potential applications across different fields .

Case Studies and Research Findings

StudyFocusFindings
PMC7816197NAPE-PLD InhibitionIdentified structural modifications that enhance potency; compound demonstrated nanomolar activity .
CN104109151BCancer TreatmentShowed improved solubility and permeability compared to other EGFR inhibitors; potential for treating resistant mutations .
PMC3469757Neurological ActivityExplored interactions with TRPV1 receptors; indicated analgesic properties .

Mechanism of Action

The mechanism of action of 2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Diethylaminoethanol (N,N-Diethylethanolamine)

Structural Differences :

  • Core Structure: Diethylaminoethanol lacks a cyclic pyrrolidine backbone. Instead, it has a linear diethylamino group attached to ethanol.
  • Substituents: The dimethylamino group in the target compound is replaced by diethylamino in this analogue.

Functional and Application Differences :

  • Diethylaminoethanol is widely used in industrial applications, such as corrosion inhibitors, surfactants, and polymer production, due to its simpler structure and lower steric hindrance .

Physicochemical Properties :

Property 2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol Diethylaminoethanol
Molecular Formula C₇H₁₆N₂O C₆H₁₅NO
Molecular Weight (g/mol) ~144.22 117.19
Key Features Chiral pyrrolidine ring, dimethylamino group Linear diethylamino

Source :

(S)-2-(Cyclopropyl(1-Methylpyrrolidin-3-yl)amino)ethanol

Structural Differences :

  • Substituents: Incorporates a cyclopropyl group and a methylated pyrrolidine ring, contrasting with the dimethylamino-pyrrolidine in the target compound.
  • Chirality : Both compounds are S-enantiomers, but the cyclopropyl group introduces additional steric and electronic effects.

Functional and Application Differences :

  • This compound is a pharmaceutical intermediate (CAS 1354017-73-4) used in kinase inhibitor synthesis, similar to the target molecule. However, the cyclopropyl group may enhance metabolic stability and binding affinity in certain targets .
  • Its synthesis involves multi-step alkylation and coupling reactions, differing from the target compound’s preparation, which employs EDC/HOBt-mediated coupling .

Physicochemical Properties :

Property This compound (S)-2-(Cyclopropyl(1-Methylpyrrolidin-3-yl)amino)ethanol
Molecular Formula C₇H₁₆N₂O C₁₀H₂₀N₂O
Molecular Weight (g/mol) ~144.22 184.28
Key Features Dimethylamino-pyrrolidine Cyclopropyl, methylpyrrolidine

Source :

β-Heteroaryl-α,β-Didehydro-α-Amino Acid Derivatives

Application Context :

  • Primarily used as protease inhibitors or enzyme modulators, these compounds highlight the role of heteroaromatic groups in bioactivity, a feature absent in the target molecule .

Key Research Findings and Challenges

  • Cyclopropyl-containing derivatives () demonstrate enhanced stability, likely due to reduced ring strain compared to pyrrolidine-based structures .
  • Industrial applications favor linear amino alcohols like diethylaminoethanol for cost-effectiveness, whereas pharmaceutical applications prioritize chiral, rigid structures like the target compound .

Biological Activity

2-((S)-3-Dimethylamino-pyrrolidin-1-yl)-ethanol, also known as 2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol , is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrrolidine moiety linked to a dimethylamino group and an ethanol chain, which enhances its solubility and reactivity. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C10_{10}H20_{20}N2_2O
  • Molecular Weight : Approximately 171.28 g/mol
  • CAS Number : 1353981-12-0

The presence of the dimethylamino group allows the compound to act as a nucleophile, facilitating various chemical reactions that can lead to biologically active derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Various studies have reported its efficacy against multiple bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0048 mg/mL
Escherichia coli0.0039 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings suggest that the compound may be effective in treating infections caused by these pathogens, with particularly strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus mycoides .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation:

  • Mechanism of Action : The compound's ability to interact with specific enzymes and receptors involved in cell signaling pathways may contribute to its anticancer effects.
  • Case Studies : In vitro studies demonstrated that certain derivatives of the compound significantly reduced the viability of various cancer cell lines, suggesting a potential role in cancer therapy .

Pharmacological Interactions

The pharmacological profile of this compound includes interactions with several biological targets:

  • Receptor Binding : The compound has shown binding affinity to various receptors, indicating potential therapeutic applications.
  • Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in lipid metabolism, which could have implications for metabolic disorders .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Comparative studies have indicated that modifications to the pyrrolidine ring can enhance potency:

Modification Effect on Activity
Dimethylamine substitutionIncreased binding affinity
Hydroxyl group additionEnhanced solubility and activity

These insights are vital for guiding future research and development efforts aimed at creating more effective derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.